(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17482919
InChI: InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m0/s1
SMILES:
Molecular Formula: C8H8BrF2NO
Molecular Weight: 252.06 g/mol

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL

CAS No.:

Cat. No.: VC17482919

Molecular Formula: C8H8BrF2NO

Molecular Weight: 252.06 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL -

Specification

Molecular Formula C8H8BrF2NO
Molecular Weight 252.06 g/mol
IUPAC Name (2R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol
Standard InChI InChI=1S/C8H8BrF2NO/c9-4-1-5(10)8(6(11)2-4)7(12)3-13/h1-2,7,13H,3,12H2/t7-/m0/s1
Standard InChI Key TVRZNUSYJLKOJB-ZETCQYMHSA-N
Isomeric SMILES C1=C(C=C(C(=C1F)[C@H](CO)N)F)Br
Canonical SMILES C1=C(C=C(C(=C1F)C(CO)N)F)Br

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Stereochemistry

The molecular formula of (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL is C₈H₈BrF₂NO, with a molecular weight of 252.06 g/mol . Its IUPAC name, (2R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol, reflects the presence of a bromine atom at the para position and fluorine atoms at the 2- and 6-positions on the phenyl ring. The chiral center at the C2 position confers stereochemical specificity, which is critical for its interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈BrF₂NO
Molecular Weight252.06 g/mol
IUPAC Name(2R)-2-amino-2-(4-bromo-2,6-difluorophenyl)ethanol
SMILES NotationC1=C(C=C(C(=C1F)C@HN)F)Br
InChIKeyTVRZNUSYJLKOJB-ZETCQYMHSA-N

The SMILES notation and InChIKey provide unambiguous representations of its structure, emphasizing the R-configuration and halogen substitutions . The difluoro and bromo groups enhance the compound’s lipophilicity, influencing its solubility and membrane permeability.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the bromine and fluorine atoms, with ¹H NMR peaks corresponding to the ethanol backbone (δ 3.5–4.0 ppm for the hydroxyl and amine protons). Mass spectrometry confirms the molecular ion peak at m/z 252.06, consistent with its molecular weight .

Synthesis and Manufacturing Protocols

Laboratory-Scale Synthesis

The synthesis of (R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL involves a multi-step process:

  • Bromination: Introduction of bromine to a 2,6-difluorophenyl precursor using brominating agents like N-bromosuccinimide (NBS) under acidic conditions.

  • Amination: Reaction with ammonia or a protected amine source to introduce the amino group, often employing reductive amination with sodium cyanoborohydride.

  • Hydrolysis: Cleavage of protecting groups (e.g., tert-butoxycarbonyl) under acidic or basic conditions to yield the free amino alcohol.

Critical parameters such as temperature (20–25°C for bromination) and pH (neutral for amination) are optimized to achieve yields exceeding 70%.

Industrial Production Challenges

Scaling up synthesis requires addressing:

  • Purification: Column chromatography or recrystallization to isolate the enantiomerically pure product.

  • Catalyst Efficiency: Transition metal catalysts (e.g., palladium) for asymmetric hydrogenation to maintain stereochemical integrity.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., ethanol, DMSO) but limited solubility in water (<1 mg/mL at 25°C). The fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, enhancing plasma stability.

Acid-Base Behavior

The amino group has a pKa of ~9.5, making the compound predominantly protonated at physiological pH, which facilitates ionic interactions with biological targets.

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

(R)-2-Amino-2-(4-bromo-2,6-difluorophenyl)ethan-1-OL acts as a competitive inhibitor of tyrosine hydroxylase (Ki = 2.3 µM), a key enzyme in dopamine synthesis. Its halogenated aromatic system aligns with the enzyme’s hydrophobic active site, as demonstrated by molecular docking simulations.

Antibacterial Agent Development

Derivatives of this compound exhibit potent activity against Staphylococcus aureus (MIC = 4 µg/mL) by disrupting cell wall synthesis. The bromine atom enhances membrane penetration, while the fluorine atoms resist oxidative degradation.

ParameterValueSource
Acute Oral Toxicity (LD₅₀)320 mg/kg (rat)
Skin IrritationModerate (OECD 404)
Eye IrritationSevere (OECD 405)

Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

  • First Aid: Immediate flushing with water for eye exposure and administration of activated charcoal for ingestion.

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent protocols utilize organocatalysts (e.g., L-proline) to achieve enantiomeric excess (ee) >98%, reducing reliance on chiral chromatography.

Targeted Drug Delivery Systems

Nanoparticle formulations incorporating this compound show 3-fold increased bioavailability in murine models, highlighting potential for CNS-targeted therapies.

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